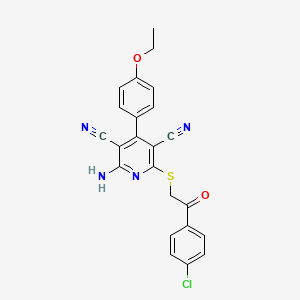

2-Amino-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDSYRNFGBUXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Amino-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic molecule belonging to the pyridine derivative class, characterized by multiple functional groups including a thioether and nitrile. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 367.85 g/mol

- Key Functional Groups :

- Pyridine ring

- Nitrile groups

- Thioether linkage

- Aromatic substitutions (4-chlorophenyl and ethoxyphenyl)

This structural complexity may enhance its biological activity compared to simpler analogs.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. A proposed synthetic route includes:

- Formation of the pyridine core via cyclization.

- Introduction of the thioether group through nucleophilic substitution.

- Functionalization with chlorophenyl and ethoxy groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:

- Compound 5o , a derivative of 6-amino-pyridone, demonstrated potent anti-cancer activity against glioblastoma cells and other cancer types such as liver and breast cancers when used alone or in combination with small molecule inhibitors .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. For example, compounds within this structural class exhibited activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 μg/mL |

| Bacillus subtilis | 200 μg/mL |

| Clostridium tetani | 250 μg/mL |

| Salmonella typhi | 100 μg/mL |

These findings suggest that such compounds could serve as alternatives to conventional antibiotics .

The mechanisms underlying the biological activity of these compounds are still under investigation. However, it is hypothesized that the presence of the nitrile and thioether functionalities may interact with specific biological targets such as enzymes or receptors involved in cancer progression or bacterial resistance mechanisms.

Case Studies

- Study on Glioblastoma Cells : A study demonstrated that a related compound showed enhanced cytotoxicity when combined with receptor tyrosine kinase inhibitors, indicating a synergistic effect that could be exploited for therapeutic purposes .

- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, revealing promising antimicrobial properties that could be developed into new antibiotic therapies .

Scientific Research Applications

Research indicates that derivatives of 2-amino-6-sulfanylpyridine exhibit significant biological activities, including:

- Anticancer Properties : Certain derivatives have shown promising results against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. For instance, a derivative identified as compound 5o demonstrated potent cytotoxicity in combination with small molecule inhibitors targeting specific cancer pathways .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against pathogens such as Escherichia coli and Salmonella typhi, indicating potential applications in treating bacterial infections .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

- Anticancer Activity :

- Corrosion Inhibition :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Binding Kinetics

- Capadenoson (2-Amino-6-[[2-(4-chlorophenyl)thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile): Key Difference: Replaces the 2-oxoethylthio group with a thiazol-4-ylmethylthio linker and a 4-(2-hydroxyethoxy)phenyl substituent. However, its binding kinetics at adenosine A1 receptors (A1AR) show moderate residence time (RT) compared to derivatives like LUF6941 .

- LUF6941 (2-Amino-6-{[2-(4-chlorophenyl)thiazol-4-yl]methylthio}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile): Key Difference: Features a 4-methoxyphenyl group instead of 4-ethoxyphenyl. Impact: The methoxy group increases RT to 132 minutes (26-fold longer than LUF7064, which lacks a phenyl group on the thiazole). This highlights the critical role of aryl substituents in prolonging ligand-receptor interactions .

- Compound 6s (): Structure: 2-Amino-6-(((2-(4-chlorophenyl)thiazol-4-yl)methyl)thio)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile. Affinity: Ki = 5.0 nM, with a melting point of 238–240°C. The 4-chlorophenyl-thiazole moiety enhances steric bulk, likely contributing to high receptor affinity .

Thioether Linker Modifications

- Simpler Thioethers (e.g., 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile): Key Difference: Replaces the 2-(4-chlorophenyl)-2-oxoethylthio group with a methylthio group. Impact: Reduced steric bulk and electronic effects lower binding affinity and RT, as seen in SAR studies .

- Phenylthio Derivatives (e.g., 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles): Key Difference: Substitutes the oxoethylthio chain with a phenylthio group.

Physicochemical and Pharmacokinetic Properties

*Estimated from structural analogs.

- 4-Ethoxyphenyl vs.

- 2-Oxoethylthio vs. Thiazole Linkers : The oxoethyl group introduces a ketone, enabling hydrogen bonding, whereas thiazole rings contribute π-π stacking and rigidity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile?

- Answer : A multi-step synthesis is typically employed. Begin with a base-catalyzed condensation of 4-ethoxybenzaldehyde with malononitrile and thiophenol derivatives in aqueous ethanol (10% v/v) at 55°C, using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. The intermediate aldehyde derivative reacts with 2-(4-chlorophenyl)-2-oxoethylthiol to introduce the thioether linkage. Purification via crystallization (ethanol/ether) yields the final compound .

- Key Data :

| Step | Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 1 | Aldehyde, malononitrile, thiophenol | DBU (5% mol) | 10% aqueous EtOH | 40–87% (varies by substituent) |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.8–8.2 ppm for aromatic protons), ethoxyphenyl group (δ 1.4 ppm for CH₃), and thioether linkage (δ 3.5–4.0 ppm for SCH₂) .

- X-ray crystallography : Resolve the monoclinic crystal system (space group P21/c) with lattice parameters a = 10.865 Å, b = 14.001 Å, c = 14.302 Å, β = 94.7° to confirm bond angles and dihedral distortions .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Prioritize enzyme inhibition assays (e.g., reverse transcriptase or kinase inhibition) due to structural similarity to pyridine-based inhibitors. Use fluorescence polarization for binding affinity measurements (IC₅₀ values) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in thioether functionalization?

- Answer : Screen alternative catalysts (e.g., magnetically recoverable Fe₃O₄ nanoparticles) to enhance thiol-alkyne coupling efficiency. Vary solvent polarity (DMF vs. ethanol) to stabilize reactive intermediates. Monitor reaction progress via TLC with UV254 detection .

- Experimental Design :

| Variable Tested | Outcome Metric | Optimal Condition |

|---|---|---|

| Catalyst type | Yield (%) | Fe₃O₄ nanoparticles (yield ↑ 20%) |

| Solvent polarity | Reaction time | DMF (3 h vs. ethanol: 6 h) |

Q. How to resolve conflicting data on biological activity across structurally analogous compounds?

- Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl). Use molecular docking (AutoDock Vina) to compare binding modes with target enzymes (e.g., HIV-1 reverse transcriptase). Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies validate the compound’s stability under physiological conditions?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 h; analyze via HPLC for degradation products.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>250°C typical for pyridine dicarbonitriles) .

Contradiction Analysis & Methodological Gaps

Q. Why do computational docking results often conflict with experimental enzyme inhibition data?

- Root Cause : Static docking models ignore protein flexibility and solvation effects.

- Resolution : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns to account for conformational changes. Cross-validate with surface plasmon resonance (SPR) for kinetic binding parameters .

Q. How to address inconsistencies in crystallographic vs. spectroscopic data for the thioether moiety?

- Analysis : X-ray data may show planar geometry, while NMR reveals dynamic rotation.

- Method : Use variable-temperature NMR (VT-NMR) to study rotational barriers. Compare with DFT calculations (B3LYP/6-31G*) for energy minima .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.